1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and an oct-1-en-1-yl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the reaction of tert-butylbenzene with oct-1-en-1-yl sulfide under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Varied products based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
1-tert-Butyl-4-(prop-1-en-2-yl)benzene: Another analog with a prop-1-en-2-yl group instead of the oct-1-en-1-yl sulfanyl group.
Uniqueness: 1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of both the tert-butyl and oct-1-en-1-yl sulfanyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
830320-92-8 |
---|---|
Molekularformel |
C18H28S |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
1-tert-butyl-4-oct-1-enylsulfanylbenzene |
InChI |
InChI=1S/C18H28S/c1-5-6-7-8-9-10-15-19-17-13-11-16(12-14-17)18(2,3)4/h10-15H,5-9H2,1-4H3 |
InChI-Schlüssel |
ARGIZCZYIGWULI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CSC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.